2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSRQQGXJRHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569684 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-49-9 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyrimidines with α-Haloketones or α-Haloaryl Ketones
A common and effective approach involves the condensation of 2-aminopyrimidine derivatives with α-haloketones bearing the 4-methoxyphenyl group. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyrimidine ring system.
- Key features:
- Reaction between 2-aminopyrimidine and 2-bromo-1-(4-methoxyphenyl)ethanone.
- Typically conducted under mild heating or microwave irradiation.
- Catalyst-free or using mild Lewis acids such as FeCl3 for enhanced yields.
- Solvent-free or in polar solvents like ethanol or methanol.
This method is supported by analogous syntheses of imidazo[1,2-a]pyridines and pyrimidines using α-haloketones and 2-aminopyridines or aminopyrimidines, as demonstrated by Dong-Jian Zhu et al. and Ponnala et al.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate the formation of imidazo[1,2-a]pyrimidine derivatives, including those bearing amine substituents at the 3-position.
- Process:
- A mixture of 2-aminopyrimidine and α-haloketone is irradiated at 60–80 °C under microwave power (100–200 W).
- Reaction times are significantly reduced (15–40 minutes) compared to conventional heating.
- High yields (up to 90%) are reported under solvent- and catalyst-free conditions.
- Purification is typically done by column chromatography on alumina or silica gel.
This method offers eco-friendly, cost-effective, and efficient synthesis, as reported in studies on imidazo[1,2-a]pyridines and related heterocycles.
Schiff Base Formation and Reduction
Another approach involves the initial formation of an imine (Schiff base) by condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with an amine derivative, followed by reduction to the corresponding amine.
- Steps:
- Condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with 4-methoxyaniline or related amines under microwave or conventional heating.
- Reduction of the imine intermediate using sodium borohydride in methanol at low temperature.
- Purification by chromatography.
This method is well-documented for preparing 3-amine substituted imidazo[1,2-a]pyrimidines, providing moderate to good yields with control over regioselectivity.
Detailed Reaction Conditions and Yields
| Method | Reactants | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with α-haloketone | 2-aminopyrimidine + 2-bromo-1-(4-methoxyphenyl)ethanone | Microwave, 65 °C, 120 W, neat or ethanol | 15–20 min | 80–90 | Catalyst-free, solvent-free or EtOH solvent |
| Schiff base formation + reduction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde + 4-methoxyaniline + NaBH4 | Microwave or room temp; reduction in MeOH, ice bath | 40–120 min (imine), 3–24 h (reduction) | 60–75 | Requires chromatographic purification |
| Lewis acid catalyzed cyclization | 2-aminopyrimidine + nitroolefin derivatives | FeCl3 catalyst, ambient temp | Hours | Moderate | Broad substrate scope, good functional group tolerance |
Mechanistic Insights
- The nucleophilic attack of the amino group on the α-haloketone carbonyl carbon initiates the reaction, followed by intramolecular cyclization forming the imidazo ring.
- Microwave irradiation enhances molecular collisions and energy transfer, accelerating cyclization and improving yields.
- Schiff base intermediates allow selective introduction of the amine group at the 3-position after reduction.
- FeCl3 catalysis promotes electrophilic activation of nitroolefins, facilitating cascade reactions to imidazo derivatives.
Representative Experimental Procedure (Microwave-Assisted Method)
- Combine 1 mmol of 2-aminopyrimidine and 1 mmol of 2-bromo-1-(4-methoxyphenyl)ethanone in a microwave vial.
- Seal and irradiate at 65 °C, 120 W for 15–20 minutes under solvent-free conditions.
- Cool to room temperature and purify the crude product by column chromatography on alumina using dichloromethane as eluent.
- Characterize by NMR, IR, and melting point analysis.
Summary of Advantages and Considerations
| Aspect | Details |
|---|---|
| Reaction Time | Microwave methods reduce time from hours to minutes |
| Yield | Generally high (80–90%) with microwave; moderate (60–75%) with others |
| Environmental Impact | Solvent- and catalyst-free methods reduce waste and cost |
| Scalability | Microwave synthesis scalable with appropriate equipment |
| Purification | Column chromatography required for purity |
| Functional Group Tolerance | Broad, especially with Lewis acid catalysis |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-amine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP. This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes . Additionally, its anticancer activity may involve the induction of cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as PI3K/Akt/mTOR .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine (Compound 15)
- Structure : The 4-methoxyphenyl group is replaced with a benzo[d][1,3]dioxol-5-yl moiety.
- Properties : Molecular formula C₂₆H₃₁N₄⁺ (observed m/z: 399.3 vs. calculated 399.2), with distinct ¹³C NMR shifts at δ 149.3 (aromatic carbons) and δ 61.0 (methoxy carbon) .
- Significance : Exhibits enhanced antileishmanial activity against Leishmania amazonensis compared to simpler analogs, attributed to the electron-rich dioxolane group enhancing membrane permeability .
2-(3-Methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrimidin-3-amine (Compound 21)
Core Structure Modifications
- (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (Compound 3) Structure: Incorporates a thiophene-Schiff base at the amine position. Synthesis: Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol .
- 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine Structure: Replaces the pyrimidine ring with a pyridine core and adds a methyl group at position 6. Properties: Lower molecular weight (C₁₅H₁₅N₃O, 253.30 g/mol) and reduced hydrogen-bonding capacity (H-donors: 1 vs. 2 in the parent compound) .
Functional Group Additions
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10a)
- 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]-N-(4-methylcyclohexyl)imidazo[1,2-a]pyrimidin-3-amine (G350-0810) Structure: Contains a 3-methoxy-4-isopropoxy phenyl group and a 4-methylcyclohexyl amine.
Comparative Data Table
Key Findings and Implications
Electron-Donating Groups Enhance Bioactivity : Methoxy and dioxolane substituents improve antileishmanial efficacy by modulating electron density and lipophilicity .
Steric Effects Influence Selectivity : Bulky amines (e.g., tert-butyl or cyclohexyl) reduce off-target interactions but may limit solubility .
Core Modifications Alter Physicochemical Properties : Pyridine analogs exhibit lower molecular weights but reduced hydrogen-bonding capacity compared to pyrimidine derivatives .
Biological Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation and pain relief .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid cascade, a critical biochemical pathway involved in inflammation. The reduction in prostaglandin levels results in significant anti-inflammatory effects, making this compound a potential candidate for treating various inflammatory conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown significant efficacy in reducing inflammation in various animal models .
- Analgesic Properties : Its ability to inhibit COX-2 also contributes to its analgesic effects, providing pain relief without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its mechanisms and effectiveness against specific cancer types .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits COX-2 activity in various cell lines. For instance, when tested on human fibroblast cells, it significantly reduced prostaglandin E2 levels, indicating effective COX-2 inhibition .
In Vivo Studies
In vivo studies using rodent models have shown that administration of this compound leads to a marked decrease in inflammatory markers and pain behavior. For example, in a carrageenan-induced paw edema model, treatment with this compound resulted in a substantial reduction in paw swelling compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics, with a half-life conducive to maintaining therapeutic levels in circulation . The compound's stability under physiological conditions has also been confirmed, ensuring its potential utility in clinical settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine derivative | Higher selectivity as a COX-2 inhibitor |
| N-Phenylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine derivative | Potential for broader biological activities |
| Imidazo[1,2-a]pyrimidine derivatives | Related heterocyclic compounds | Variability in biological activity profiles |
This table highlights how structural variations influence the biological activity and selectivity of these compounds.
Q & A
Q. Advanced
- Molecular docking : Predict binding modes to targets like COX-2 or Leishmania enzymes using software (e.g., AutoDock Vina). Focus on key residues (e.g., Tyr385 and Ser530 in COX-2) .
- ADMET prediction : Use tools like SwissADME to optimize LogP (ideally 2–3) and polar surface area (<140 Å) for bioavailability .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to prioritize synthetic targets .
What functionalization strategies enable diversification of the imidazo[1,2-a]pyrimidine core for high-throughput screening?
Q. Advanced
- C-3 Amination : Reductive amination with aryl aldehydes yields Schiff bases, which can be reduced to secondary amines using NaBH .
- C-7/C-8 Halogenation : Introduce iodine or bromine via electrophilic substitution to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Multi-component reactions (MCRs) : Combine boronic acids, aldehydes, and imidazo-pyrimidines to generate aryl methane derivatives in a single step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
